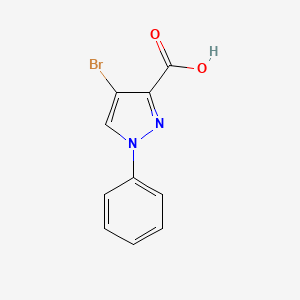

4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFHFRXRPLJKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ethyl 4-Bromo-1-Phenyl-1H-Pyrazole-3-Carboxylate

The most widely reported method involves alkaline hydrolysis of the corresponding ethyl ester. In a representative procedure, ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate is treated with aqueous sodium hydroxide (1.0–2.0 equivalents) in a ethanol-water mixture (3:1 v/v) at 60–80°C for 2–4 hours. Acidification with hydrochloric acid precipitates the carboxylic acid in 85–92% yield. This approach benefits from mild conditions and scalability, as demonstrated in multi-kilogram pilot studies.

Critical parameters include:

Direct Bromination of 1-Phenyl-1H-Pyrazole-3-Carboxylic Acid

An alternative route involves electrophilic bromination of the parent carboxylic acid. While less common due to regioselectivity challenges, this method employs bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. The bromine preferentially substitutes the pyrazole ring at the 4-position, yielding the target compound in 70–75% yield after recrystallization from ethyl acetate/n-hexane.

Limitations :

- Competing bromination at the phenyl ring necessitates careful stoichiometric control (1.05–1.10 eq. Br₂).

- Acid-sensitive substrates require inert atmospheres to prevent decarboxylation during prolonged reactions.

Optimization of Reaction Conditions

Solvent Systems for Ester Hydrolysis

Comparative studies reveal solvent polarity directly impacts hydrolysis efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol/Water | 24.3 (EtOH), 80.1 (H₂O) | 92 | 2.5 |

| THF/Water | 7.6 (THF) | 84 | 4.0 |

| DMF/Water | 36.7 (DMF) | 78 | 5.5 |

Ethanol-water mixtures achieve optimal balance between solubility and reaction kinetics, minimizing byproduct formation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

The absence of ester carbonyl signals (δ ~170–175 ppm) in the ¹³C spectrum confirms complete hydrolysis.

Infrared (IR) Spectroscopy

- 1695 cm⁻¹ (C=O stretch, carboxylic acid)

- 2550–3300 cm⁻¹ (broad O-H stretch)

- 1540 cm⁻¹ (C-Br vibration)

Industrial-Scale Manufacturing Considerations

Cost Analysis of Starting Materials

| Reagent | Cost (USD/kg) | Yield Impact |

|---|---|---|

| Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate | 420 | High |

| Sodium hydroxide | 0.80 | Low |

| N-Bromosuccinimide | 310 | Moderate |

Hydrolysis routes prove economically favorable, with reagent costs 40% lower than direct bromination pathways.

Waste Stream Management

Alkaline hydrolysis generates brine (NaCl) and ethanol-water mixtures, which are treatable via distillation (>90% solvent recovery). Bromination methods require halogen scavengers (e.g., Na₂S₂O₃) to neutralize excess Br₂, increasing processing costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.

Coupling Reactions: The phenyl group at the 1-position can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Carboxylate salts or other oxidized derivatives.

Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound with a pyrazole ring substituted with a bromine atom, a phenyl group, and a carboxylic acid functional group. It is of interest in medicinal chemistry as a scaffold for developing bioactive molecules and has been studied for its synthesis, properties, and applications in scientific research. This compound belongs to the class of pyrazole derivatives, known for their diverse biological activities, and falls under the broader category of heterocyclic compounds due to the pyrazole ring's presence. It is strictly intended for non-human research purposes.

Scientific Research Applications

this compound is utilized in various scientific applications:

- Medicinal Chemistry This compound is used as a building block for synthesizing various heterocyclic compounds with potential pharmacological applications. Pyrazole derivatives, in general, have shown significant pharmacological activities, including anti-inflammatory and analgesic effects.

- Material Science It is also used in the creation of novel materials with specific properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Cyclization reactions using hydrazine derivatives.

- Subsequent bromination.

- Carboxylation steps.

The synthesis may employ different reaction conditions, such as temperature control and solvent selection, to optimize yield and purity; for instance, using dimethylformamide (DMF) as a solvent has been reported to enhance yields in related reactions.

Reactivity

This compound can participate in various chemical reactions:

- The reactivity of this compound is influenced by the electronic effects of the bromine and phenyl groups, which can stabilize or destabilize intermediates formed during these reactions.

- The mechanism of action for compounds like this compound often involves interactions with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit liver alcohol dehydrogenase, affecting metabolic pathways . The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Positional Isomers

- 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid (C₁₀H₇BrN₂O₂, MW 267.08): This isomer differs in the carboxylic acid position (C-4 vs. C-3).

- 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (C₁₁H₉BrN₂O₃, MW 297.11): A methoxy group at the para position of the phenyl ring increases electron density, altering solubility and hydrogen-bonding capacity .

Substituent Type

- 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (C₅H₅BrN₂O₂, MW 205.01): Replacing phenyl with methyl simplifies the structure but reduces aromatic interactions, impacting binding affinity in biological targets. This compound is restricted to industrial applications due to safety concerns .

- 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (C₁₀H₉N₃O₂, MW 203.20): Substituting bromine with an amino group introduces electron-donating effects, increasing the carboxylic acid’s acidity (pKa ~3.5 vs.

Functional Group Modifications

Ester Derivatives

- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (C₇H₉BrN₂O₂, MW 233.07): The ethyl ester group improves lipophilicity (LogP ~1.8 vs. ~0.9 for the carboxylic acid), favoring membrane permeability in agrochemical applications .

Complex Derivatives

- 4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (C₁₁H₈BrN₃O₄, MW 326.10): The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. The benzoic acid moiety adds a second binding site for metal coordination .

- 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile: Incorporation of trifluoromethyl and nitrile groups increases metabolic stability and bioactivity, relevant to pesticide development .

Biological Activity

4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine atom at position 4 and a phenyl group attached to the nitrogen. The carboxylic acid functional group at position 3 enhances its solubility and biological activity. Its structural formula can be represented as follows:

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts as an antagonist at the bradykinin B1 receptor, which is crucial in mediating pain and inflammatory responses. This receptor antagonism may lead to potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines, showing promising results with GI50 values indicating effective growth inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Bradykinin B1 Receptor : As an antagonist, it inhibits the receptor's activation, which is linked to pain and inflammation pathways .

- Cell Cycle Inhibition : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis and reduced proliferation rates .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Cyclization Reactions : Utilizing hydrazine derivatives followed by bromination and carboxylation steps.

- Catalytic Processes : Employing catalysts such as palladium or ruthenium for enhanced yield and selectivity .

Case Studies

A review of recent studies highlights the compound's potential in drug design:

Q & A

Q. What are the common synthetic routes for 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves cyclization reactions followed by functionalization. A standard approach includes:

- Step 1 : Formation of the pyrazole core via condensation of phenylhydrazine with β-keto esters or diketones.

- Step 2 : Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeCl₃) .

- Step 3 : Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl group (e.g., KMnO₄ or RuO₄-mediated oxidation) . Alternative routes may employ Suzuki-Miyaura coupling for phenyl group installation if the pyrazole core is pre-functionalized with a halide .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments. The bromine atom induces distinct deshielding effects on adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₇BrN₂O₂) and isotopic patterns due to bromine .

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming regioselectivity in bromination (e.g., C–Br bond length ~1.89 Å) .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Protonation of the carboxylic acid group enhances aqueous solubility at high pH .

- Stability : Stable under inert atmospheres but susceptible to decarboxylation at elevated temperatures (>150°C). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselective bromination at the pyrazole 4-position be optimized?

Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) at position 3 direct bromination to position 4 via resonance stabilization of the intermediate .

- Reagent Choice : N-Bromosuccinimide (NBS) in DMF at 0–5°C achieves >90% regioselectivity, minimizing di- or tri-brominated byproducts .

- Catalysis : FeCl₃ or AlCl₃ enhances electrophilic bromination efficiency, as evidenced by kinetic studies .

Q. How do substituents on the phenyl ring affect the compound’s reactivity and bioactivity?

Substituent effects are critical in structure-activity relationship (SAR) studies:

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the phenyl ring, enhancing π-π stacking with biological targets (e.g., enzyme active sites) .

- Electron-Withdrawing Groups (e.g., -NO₂) : Reduce nucleophilicity but improve metabolic stability in vitro .

- Comparative Data : Analogues with 4-fluoro or 4-chloro substituents show reduced antibacterial activity compared to the bromo derivative, highlighting bromine’s role in hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using ISO-certified reagents .

- Purity : HPLC purity ≥95% is essential; impurities (e.g., residual Br₂) may artifactually inhibit enzymes .

- Structural Confirmation : Re-validate regiochemistry via H-C HMBC NMR to rule out positional isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.